

# physical and chemical properties of 4-Ethoxy-2,3-difluorophenol

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## Compound of Interest

Compound Name: 4-Ethoxy-2,3-difluorophenol

Cat. No.: B141254

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## An In-depth Technical Guide to 4-Ethoxy-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Ethoxy-2,3-difluorophenol** is a fluorinated aromatic organic compound that serves as a key intermediate in the synthesis of advanced materials and potentially in the development of novel pharmaceuticals and agrochemicals.<sup>[1]</sup> The presence of two fluorine atoms on the phenyl ring, combined with the ethoxy and hydroxyl functional groups, imparts unique physicochemical properties that make it a valuable building block in organic synthesis.<sup>[1]</sup> This technical guide provides a comprehensive overview of the known physical and chemical properties, a general synthesis protocol, and potential (though currently hypothetical) applications in drug development for **4-Ethoxy-2,3-difluorophenol**.

### Physicochemical Properties

The following tables summarize the key physical and chemical properties of **4-Ethoxy-2,3-difluorophenol**.

Table 1: General and Physical Properties

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name        | 4-ethoxy-2,3-difluorophenol                                 | [2]          |
| CAS Number        | 126163-56-2   | [2][3]       |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub> | [2][3]       |
| Molecular Weight  | 174.15 g/mol  | [3]          |
| Appearance        | White to almost white crystals or powder                    | [3]          |
| Melting Point     | 66.0 - 78.0 °C  | [3]          |
| Boiling Point     | Not available   |              |
| Density           | Not available   |              |
| pKa (predicted)   | Not available   |              |

Table 2: Spectroscopic and Analytical Data

| Data Type            | Details  | Reference(s) |
|----------------------|--|--------------|
| <sup>1</sup> H NMR   | Experimental data not publicly available.  |              |
| <sup>13</sup> C NMR  | Experimental data not publicly available.  |              |
| Mass Spectrometry    | Predicted m/z: 175.05652<br>([M+H] <sup>+</sup> ), 197.03846<br>([M+Na] <sup>+</sup> ) |              |
| Purity (Assay by GC) | ≥98.0%   | [4]          |

Note: While specific experimental spectroscopic data is not readily available in the public domain, techniques such as FTIR and Raman spectroscopy have been used to characterize this compound.[2]

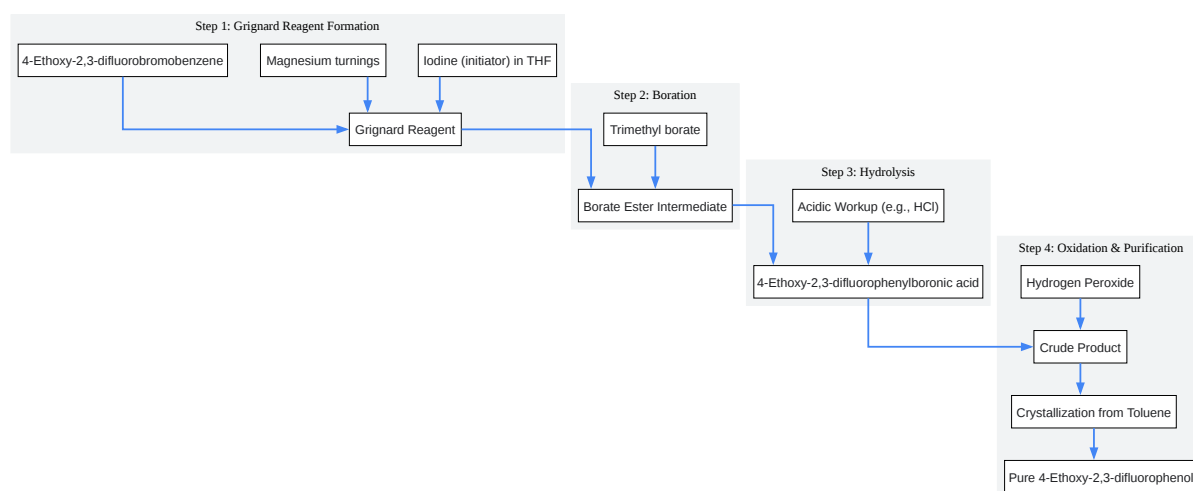
## Synthesis and Purification

A one-pot synthesis method for **4-Ethoxy-2,3-difluorophenol** has been described in the patent literature.<sup>[5]</sup> This method utilizes a Grignard reaction followed by oxidation.

### Experimental Protocol: One-Pot Synthesis

The following protocol is a general description based on the patented method.<sup>[5]</sup> Precise quantities, reaction times, and yields may vary and would require optimization.

Workflow for the Synthesis of **4-Ethoxy-2,3-difluorophenol**



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Caption: General workflow for the one-pot synthesis of **4-Ethoxy-2,3-difluorophenol**.

Methodology:

- **Grignard Reagent Formation:** In a reaction vessel under an inert atmosphere, magnesium turnings and a catalytic amount of iodine are suspended in an appropriate solvent such as tetrahydrofuran (THF). A solution of 4-Ethoxy-2,3-difluorobromobenzene in THF is then added dropwise to initiate the formation of the Grignard reagent. The reaction temperature is typically maintained between 0 and 60 °C.[5]
- **Boration:** The freshly prepared Grignard reagent is then reacted with trimethyl borate at low temperatures to form a borate ester intermediate.[5]
- **Hydrolysis:** The borate ester is hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield 4-Ethoxy-2,3-difluorophenylboronic acid.[5]
- **Oxidation:** The boronic acid intermediate is oxidized using an oxidizing agent like hydrogen peroxide to afford the crude **4-Ethoxy-2,3-difluorophenol**. [5]
- **Purification:** The crude product is purified by crystallization from a suitable solvent, such as toluene, to yield the final product.[5]

## Applications in Drug Development and Research

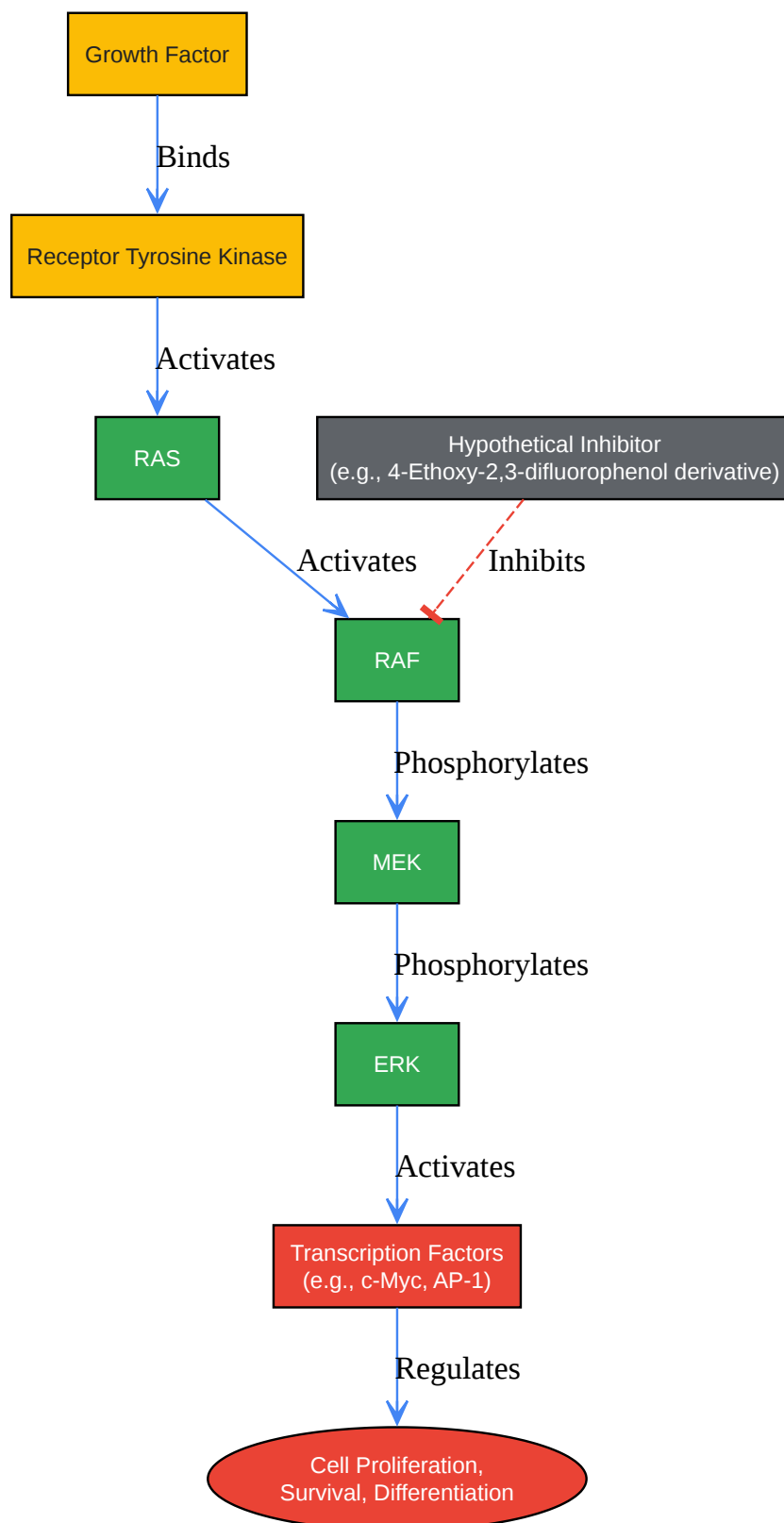
While **4-Ethoxy-2,3-difluorophenol** is primarily utilized as an intermediate for liquid crystal materials, its structural motifs are of interest in medicinal chemistry.[1] Fluorinated phenols are known to exhibit a range of biological activities, and their unique properties can enhance drug-like characteristics.

## Hypothetical Application in Signaling Pathway Modulation

There is currently no specific research detailing the biological activity of **4-Ethoxy-2,3-difluorophenol**. However, other fluorinated phenolic compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target for therapeutic intervention.

The following diagram illustrates a simplified representation of the MAPK/ERK pathway, a plausible, yet hypothetical, target for a molecule with the structural features of **4-Ethoxy-2,3-difluorophenol**.

## Hypothetical Inhibition of the MAPK/ERK Signaling Pathway

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Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling cascade.

This pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A hypothetical drug derived from **4-Ethoxy-2,3-difluorophenol** could potentially be designed to inhibit key kinases in this pathway, such as RAF, thereby blocking downstream signaling and mitigating disease progression. It must be emphasized that this is a speculative application, and experimental validation would be required.

## Safety and Handling

**4-Ethoxy-2,3-difluorophenol** is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Statement                 | Code |
|----------------------------------|------|
| Harmful if swallowed             | H302 |
| Causes skin irritation           | H315 |
| Causes serious eye irritation    | H319 |
| May cause respiratory irritation | H335 |

## Conclusion

**4-Ethoxy-2,3-difluorophenol** is a valuable synthetic intermediate with well-defined physical properties. While its primary application to date has been in the field of liquid crystals, its chemical structure suggests potential for exploration in drug discovery and medicinal chemistry. Further research is needed to elucidate its biological activity and to develop more detailed and optimized synthetic and analytical protocols. This guide provides a foundational understanding of the current knowledge of this compound for researchers and scientists.

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